2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
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Overview
Description
2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
- 2-Amino-1-(4-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile
Uniqueness
2-Amino-1-(2-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13N5 |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-amino-1-(2-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H13N5/c1-11-6-2-5-9-15(11)23-17(20)12(10-19)16-18(23)22-14-8-4-3-7-13(14)21-16/h2-9H,20H2,1H3 |
InChI Key |
AIJHJZRZAHAREK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origin of Product |
United States |
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